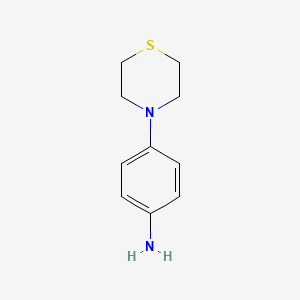

4-Thiomorpholinoaniline

描述

Structural Context within Thiomorpholine (B91149) and Aniline (B41778) Chemistry

The chemical structure of 4-Thiomorpholinoaniline is characterized by an aniline ring substituted at the fourth position with a thiomorpholine group. Aniline itself is a primary aromatic amine, consisting of a phenyl group attached to an amino group. The amino group imparts basic properties and makes the aromatic ring highly reactive towards electrophilic substitution.

Thiomorpholine is a six-membered saturated heterocyclic compound containing both a sulfur and a nitrogen atom. The presence of the sulfur atom in the thiomorpholine ring, as a replacement for the oxygen in a morpholine (B109124) ring, increases the lipophilicity of the molecule. mdpi.com This structural feature can be advantageous in drug design. The thiomorpholine ring typically adopts a stable chair conformation. mdpi.com In this compound, the nitrogen atom of the thiomorpholine ring is directly bonded to the phenyl ring of the aniline moiety.

The combination of these two structural motifs in this compound results in a molecule with a unique set of properties. The aniline portion provides a site for further chemical modifications, such as acylation or diazotization, while the thiomorpholine group can influence the molecule's solubility, crystal packing, and biological activity. mdpi.comresearchgate.net The sulfur atom in the thiomorpholine ring is also a "metabolically soft spot," meaning it can be easily oxidized in biological systems to form the corresponding sulfoxide (B87167) or sulfone. mdpi.comchemimpex.com This property is particularly relevant in the field of medicinal chemistry.

The table below summarizes the key structural features of this compound and its constituent parts.

| Feature | Description |

| Core Structure | Aniline ring substituted with a thiomorpholine group at the para-position. |

| Aniline Moiety | Provides aromaticity and a reactive primary amino group. |

| Thiomorpholine Moiety | A six-membered saturated heterocycle containing sulfur and nitrogen, typically in a chair conformation, which increases lipophilicity. mdpi.com |

The synthesis of this compound typically proceeds through a two-step process. The initial step involves the synthesis of its precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.comresearchgate.netresearcher.lifempg.de This is commonly achieved via a nucleophilic aromatic substitution reaction. In this reaction, a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, is reacted with thiomorpholine in the presence of a base, such as triethylamine (B128534), and a suitable solvent like acetonitrile. mdpi.comresearchgate.net The reaction mixture is typically heated to facilitate the substitution. mdpi.com

Once 4-(4-nitrophenyl)thiomorpholine is obtained, the second step is the reduction of the nitro group to an amino group, which yields this compound. mdpi.com This reduction can be carried out using various reducing agents. smolecule.com

The table below outlines a common synthetic route to the precursor of this compound. mdpi.com

| Reactants | Reagents & Conditions | Product | Yield |

| 4-fluoronitrobenzene, Thiomorpholine | triethylamine, acetonitrile, 85 °C, 12 h | 4-(4-nitrophenyl)thiomorpholine | 95% mdpi.com |

From its early discovery, the primary application of this compound has been as a versatile building block in medicinal chemistry. mdpi.comresearcher.lifempg.de Its ability to undergo further chemical transformations, particularly at the amino group, has made it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic properties. mdpi.com For instance, it has been utilized as a precursor in the development of antidiabetic, antimigraine, and antimicrobial agents. mdpi.com

Current Research Significance and Future Directions in Chemical Science

The contemporary significance of this compound lies in its continued and expanding use as a key intermediate in the synthesis of biologically active compounds and functional materials. In the realm of medicinal chemistry, it is a crucial component in the development of kinase inhibitors, reverse transcriptase inhibitors, and antifungal and antimycobacterial agents. mdpi.com The ability to modify the aniline and thiomorpholine moieties allows for the fine-tuning of the pharmacological properties of the resulting molecules. smolecule.com For example, derivatives such as 3-Fluoro-4-thiomorpholinoaniline are being investigated for their potential as antimicrobial and anticancer drugs. smolecule.com Furthermore, the sulfone derivative, 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide, is recognized for its potential in the synthesis of novel therapeutic agents, including anti-inflammatory drugs. chemimpex.com

In the field of materials science, this compound and its derivatives are being explored for their applications in the development of advanced polymers and coatings. chemimpex.com The unique electronic and optical properties of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and as components of carbon nanodots. smolecule.com

Future research is expected to focus on several key areas. A primary direction will be the continued design and synthesis of novel this compound derivatives with enhanced biological activities and improved specificity for their molecular targets. This will involve structure-activity relationship (SAR) studies to guide the chemical modifications. smolecule.com Another promising avenue of research is the exploration of new applications in materials science, leveraging the unique properties of the thiomorpholine ring to create novel functional materials. The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives will also be an important area of investigation.

Below is a table of selected physical and chemical properties of this compound and a related derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 22589-35-1 vwr.com | C10H14N2S vwr.com | 194.30 |

| 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 chemsrc.com | C10H13FN2S chemsrc.com | 212.29 smolecule.com |

| 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide | 105297-10-7 chemimpex.com | C10H14N2O2S chemimpex.com | 226.29 chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXQMUUSQGCLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444686 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22589-35-1 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Thiomorpholinoaniline

The most common pathway to this compound involves the synthesis of an intermediate, 4-(4-nitrophenyl)thiomorpholine (B1608610), which is then converted to the final product.

The cornerstone for synthesizing the precursor 4-(4-nitrophenyl)thiomorpholine is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This reaction mechanism is favored when electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a leaving group on the aromatic ring, making the ring susceptible to attack by a nucleophile. wikipedia.org In this specific synthesis, thiomorpholine (B91149) acts as the nucleophile, displacing a halide on a p-substituted nitrobenzene (B124822).

The reaction typically involves heating an activated nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with thiomorpholine in the presence of a base. researchgate.net The base, often an amine like triethylamine (B128534), serves to deprotonate the thiomorpholine, enhancing its nucleophilicity. The reaction's efficiency can be influenced by the choice of solvent and reaction temperature. For instance, a high yield of 95% has been reported when using 4-fluoronitrobenzene with thiomorpholine and triethylamine in acetonitrile, heated to 85°C for 12 hours. mdpi.com

| Aromatic Substrate | Nucleophile | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85°C, 12h | 95% | mdpi.com |

| 4-Chloronitrobenzene | Thiomorpholine | Not specified | 1-Butanol | Heating | Not specified | researchgate.net |

Once 4-(4-nitrophenyl)thiomorpholine is synthesized, the final step is the reduction of the nitro group to an amine, yielding this compound. mdpi.compharmrxiv.de This transformation is a common and well-documented process in organic synthesis. A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly used methods include catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). More recently, the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst has been explored for the reduction of related nitroaromatic compounds like 4-nitrophenol. ijsr.netchemijournal.com The choice of method depends on factors such as substrate compatibility, desired yield, and reaction conditions.

| Reagent/Catalyst System | General Conditions |

|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Pressurized H₂, typically in an alcohol solvent (e.g., Methanol (B129727), Ethanol) |

| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous acidic medium, often heated |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often used for selective reductions |

| Sodium Borohydride (NaBH₄) / Catalyst | Often requires a transition metal catalyst (e.g., Cu, Ag, Pt) to be effective for aromatic nitro groups. nih.govresearchgate.net |

An alternative to the classical SNAr reaction for forming the C-N bond is the use of diaryliodonium salts. nih.gov These hypervalent iodine reagents serve as powerful electrophilic arylating agents, enabling the N-arylation of various nucleophiles, including amines, under mild and transition-metal-free conditions. nih.govdiva-portal.org

In this approach, thiomorpholine can be directly arylated using a (4-nitrophenyl)-containing diaryliodonium salt, such as (4-nitrophenyl)(phenyl)iodonium triflate. researchgate.net This method avoids the high temperatures often required for SNAr reactions with less reactive aryl halides and offers a broader substrate scope. diva-portal.org The reaction proceeds rapidly, often in the presence of a mild base like aqueous ammonia, and does not require an inert atmosphere. nih.gov

Advanced Synthetic Strategies for Functionalized this compound Derivatives

To explore the chemical space around this compound for applications in areas like drug discovery, more advanced synthetic strategies are employed to create libraries of related compounds.

The robust nature of the nucleophilic aromatic substitution reaction makes it highly suitable for combinatorial synthesis. researchgate.net By systematically varying the two key components—the substituted aryl halide and the amine—large libraries of N-aryl heterocycles can be generated. To create a library of this compound derivatives, one could react a panel of different substituted 4-fluoronitrobenzenes with thiomorpholine. Alternatively, a single activated nitroaromatic core could be reacted with a diverse set of cyclic amines, including substituted thiomorpholines, to generate structural diversity. This high-throughput approach allows for the rapid generation of numerous analogues for screening purposes.

The synthesis of specifically substituted this compound analogues often requires control over the position of the incoming amine, a concept known as regioselectivity. When starting with an aromatic ring that has multiple leaving groups or a combination of a leaving group and other substituents, the site of nucleophilic attack is governed by the electronic and steric environment of the ring.

For instance, in a di-substituted benzene (B151609) ring with two different leaving groups, the more electron-deficient position or the position with a better leaving group will preferentially react. Furthermore, existing functional groups on the ring can direct the incoming nucleophile. For example, in certain heterocyclic systems, intramolecular hydrogen bonding has been shown to direct an incoming amine to a specific peri-position. rsc.org In cases of polychlorinated aromatic or heteroaromatic compounds, regioselective amination can sometimes be achieved under non-catalyzed SNAr conditions, while more challenging cases may require palladium-catalyzed methods to achieve the desired positional control. The principles of directed nucleophilic aromatic substitution, where a directing group on the substrate controls the position of substitution, can also be applied to generate specific isomers of functionalized thiomorpholinoaniline derivatives. bohrium.comrsc.org

Mechanistic Investigations of this compound Synthesis

The predominant route for synthesizing the this compound precursor involves the reaction of an electron-deficient aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with thiomorpholine. mdpi.compharmrxiv.de The mechanism of this transformation is characterized by a sequence of nucleophilic attack, proton transfer, and elimination steps.

The synthesis is initiated by the nucleophilic attack of the secondary amine of the thiomorpholine ring on the aromatic ring of 4-halonitrobenzene. This reaction proceeds via the addition-elimination (SNAr) mechanism. wikipedia.orgdalalinstitute.com The aromatic ring of 4-halonitrobenzene is rendered susceptible to nucleophilic attack by the presence of a strong electron-withdrawing nitro (-NO₂) group positioned para to the halogen leaving group. wikipedia.orgpressbooks.pub This group activates the ring by delocalizing the negative charge that develops during the reaction.

The key step is the attack of the nitrogen atom of thiomorpholine on the ipso-carbon (the carbon atom bonded to the halogen). dalalinstitute.com This attack is unfavorable for unsubstituted aromatic rings but is facilitated in this case by the electron-deficient nature of the ring. The addition of the nucleophile leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In this intermediate, the aromaticity of the ring is temporarily disrupted, and the ipso-carbon changes from sp² to sp³ hybridization. libretexts.org The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. wikipedia.org

Following the initial nucleophilic attack by thiomorpholine, the resulting intermediate is zwitterionic, with a positive charge on the nitrogen atom of the thiomorpholine moiety and a negative charge delocalized on the aromatic ring. A base is typically added to the reaction mixture to facilitate a crucial proton transfer step. mdpi.com In many reported syntheses, a tertiary amine like triethylamine (TEA) is used for this purpose. mdpi.comresearchgate.net

The triethylamine acts as a base to deprotonate the newly-formed quaternary ammonium (B1175870) nitrogen. This proton transfer neutralizes the intermediate, making the subsequent elimination step more favorable. The process can be depicted as follows:

Formation of the zwitterionic Meisenheimer complex: Thiomorpholine attacks 4-fluoronitrobenzene.

Deprotonation: Triethylamine removes the proton from the nitrogen atom of the thiomorpholine group within the complex.

This deprotonation step is essential for the progression of the reaction toward the final product.

First, within the SNAr mechanism, the neutralized Meisenheimer complex undergoes an elimination step to form the stable product, 4-(4-nitrophenyl)thiomorpholine. In this step, the leaving group (typically a halide ion, such as F⁻ or Cl⁻) is expelled from the ipso-carbon. libretexts.orgnih.gov The departure of the leaving group is driven by the restoration of the aromatic π-system, a thermodynamically favorable process. nih.gov This completes the nucleophilic aromatic substitution, where thiomorpholine has effectively replaced the halogen on the nitrobenzene ring.

The second major substitution occurs in a subsequent reaction step: the chemical reduction of the nitro group of 4-(4-nitrophenyl)thiomorpholine to an amino group (-NH₂). mdpi.com This functional group transformation is the final step to yield this compound. This reduction is a substitution in the sense that the oxygen atoms of the nitro group are replaced by hydrogen atoms. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or reducing agents like tin(II) chloride in acidic medium.

Catalysis plays a significant role in optimizing the synthesis of N-aryl thiomorpholines and, by extension, this compound. The efficiency of the synthesis can be influenced by different catalytic approaches.

For N-arylation reactions, transition metal catalysis offers a powerful alternative to the classical SNAr pathway, often providing higher yields and broader substrate scope, especially with less reactive aryl halides. nih.govbioengineer.org Methodologies such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed) are prominent in modern organic synthesis for forming C-N bonds. researchgate.netmdpi.com These reactions proceed through different mechanistic cycles involving oxidative addition, reductive elimination, and the use of specialized ligands to facilitate the coupling of the amine and the aryl halide. researchgate.netresearchgate.net While specific applications of these methods for this compound are not extensively detailed, their use in the N-arylation of the closely related morpholine (B109124) is well-established. nih.govbioengineer.org

The choice of catalyst and reaction conditions can significantly impact the efficiency of the N-arylation step, as illustrated by the comparative data for similar reactions in the table below.

| Catalyst System | Aryl Halide/Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| None (SNAr) | 4-Fluoronitrobenzene | Triethylamine | Acetonitrile | Reflux | Good |

| Pd(OAc)₂ / Ligand | Aryl Chloride | NaOtBu | Toluene/THF | 80-110 | Variable |

| CuI / Ligand | Aryl Iodide | K₂CO₃ / Cs₂CO₃ | DMF/Dioxane | 100-120 | Variable |

| None (SNAr) | 4-Chloronitrobenzene | K₂CO₃ | DMF | 150 | Moderate |

Derivatization and Chemical Transformations of 4 Thiomorpholinoaniline

Amide-Coupling Reactions Utilizing 4-Thiomorpholinoaniline as a Building Block

The primary amino group of this compound serves as a nucleophile in amide-coupling reactions, allowing for the formation of N-aryl amides. This transformation is fundamental in medicinal chemistry for the synthesis of compounds with a wide array of biological activities. The reaction typically involves the coupling of this compound with a carboxylic acid, often activated to facilitate the reaction.

Common methods for activating the carboxylic acid include conversion to an acyl chloride or the use of coupling reagents. Acyl chlorides, prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride, are highly reactive and readily couple with anilines in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk Alternatively, a plethora of coupling reagents can be employed for a one-pot procedure directly from the carboxylic acid and aniline (B41778). Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to form a reactive ester intermediate that subsequently reacts with the amine. nih.govnih.gov The choice of solvent and base is crucial for optimizing the reaction conditions, with common solvents including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile, and bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.gov

While specific examples detailing the amide coupling of this compound are not extensively documented in readily available literature, the reactivity is analogous to other substituted anilines. For instance, the synthesis of N-phenylbenzamide derivatives from various anilines is a well-established transformation. nih.gov

Table 1: Representative Amide-Coupling Reactions with Aniline Derivatives

| Carboxylic Acid | Aniline Derivative | Coupling Reagents/Conditions | Product | Yield (%) | Reference |

| 3-Amino-4-methoxybenzoic acid | 4-Bromoaniline | DIC, HOBt, CH₂Cl₂ | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Not specified | nih.gov |

| Benzoic Acid | Benzylamine | Various coupling reagents | N-Benzylbenzamide | Moderate to high | researchgate.net |

| 4-Nitrobenzoic acid | Cyclohexylamine | Dicyclohexylcarbodiimide (DCC) | N-Cyclohexyl-4-nitrobenzamide | Good | acta.co.in |

Note: This table presents examples of amide-coupling reactions with aniline derivatives to illustrate the general methodology applicable to this compound.

Formation of Schiff Bases from this compound

This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the characteristic carbon-nitrogen double bond (C=N) of the imine is typically achieved by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). unsri.ac.idresearchgate.net The reaction can be catalyzed by the addition of a small amount of acid, such as glacial acetic acid, or a base like sodium hydroxide (B78521) to enhance the reaction rate and yield. unsri.ac.idias.ac.in

The synthesis of Schiff bases from the closely related 4-morpholinoaniline (B114313) with a variety of carbonyl compounds, including substituted benzaldehydes, hydroxy benzophenones, and vanillin, has been well-documented. unsri.ac.id These reactions typically proceed to completion within a few hours of reflux, yielding crystalline solids upon cooling. The formation of the Schiff base is confirmed by spectroscopic methods, notably the appearance of a characteristic absorption band for the C=N stretch in the infrared (IR) spectrum, typically in the range of 1600-1650 cm⁻¹. unsri.ac.id

Table 2: Synthesis of Schiff Bases from 4-Morpholinoaniline and Various Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| Vanillin | Methanol, reflux, 3h | 4-((4-Morpholinophenylimino)methyl)-2-methoxyphenol | High | unsri.ac.id |

| 4-Hydroxybenzophenone | Methanol, reflux, 3h | 4-((4-Morpholinophenylimino)methyl)phenol derivative | High | unsri.ac.id |

| 2,4-Dihydroxybenzaldehyde | Methanol, reflux, 3h | 2,4-Dihydroxy-N-(4-morpholinophenyl)benzaldimine | High | unsri.ac.id |

| Benzaldehyde | Ethanol, microwave, 5 min | N-Benzylidene-4-morpholinoaniline | 98.28 | nih.gov |

Note: This table provides examples based on the analogous 4-morpholinoaniline, illustrating the expected reactivity of this compound.

Synthesis of Sulfonamide and Carbamate Derivatives

The nucleophilic nature of the amino group in this compound allows for its reaction with sulfonyl chlorides to form sulfonamides and with phosgene (B1210022) equivalents or chloroformates to yield carbamates. These functional groups are prevalent in a multitude of pharmacologically active compounds.

Sulfonamides are typically synthesized by reacting the aniline with an appropriate arylsulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid produced during the reaction. ossila.com This reaction is a standard method for the preparation of N-arylsulfonamides.

Carbamates can be prepared by reacting this compound with an alkyl or aryl chloroformate in the presence of a base. researchgate.net Another route involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate an alcohol, which then reacts with the aniline. A closely related analogue, benzyl (B1604629) (3-fluoro-4-morpholinophenyl)carbamate, is a known intermediate in the synthesis of the antibiotic linezolid, highlighting the importance of this functional group. impactfactor.org

Table 3: Synthesis of Sulfonamide and Carbamate Derivatives from Anilines

| Reagent 1 | Reagent 2 | Base/Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine, 70°C, 3h | N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 70 | ossila.com |

| 3-Fluoro-4-thiomorpholinophenylamine | Alcohol, 1,1'-Carbonyldiimidazole | THF, DMAP (cat.), 30-35°C | (S)-5-(Aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one intermediate | Not specified | researchgate.net |

| 3-Fluoro-4-morpholinoaniline | Benzyl chloroformate | Not specified | Benzyl (3-fluoro-4-morpholinophenyl)carbamate | Not specified | impactfactor.org |

Note: This table includes examples with closely related aniline structures to demonstrate the synthetic routes to sulfonamides and carbamates.

Oxidation Reactions of the Thiomorpholine (B91149) Moiety to Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring of this compound is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxides and sulfones. This transformation is significant as it can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The thiomorpholine group is often considered a "metabolically soft spot" due to this ease of oxidation. researchgate.net

The selective oxidation of sulfides to sulfoxides can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or a controlled amount of hydrogen peroxide. ias.ac.in Further oxidation to the sulfone is accomplished by using an excess of the oxidizing agent or more forcing reaction conditions. For example, two or more equivalents of m-CPBA or hydrogen peroxide with a suitable catalyst will typically yield the corresponding sulfone, 4-(4-aminophenyl)thiomorpholine 1,1-dioxide. acs.orgresearchgate.net

Table 4: Oxidation of the Thiomorpholine Moiety

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| This compound | 1 eq. m-CPBA, THF, 0°C | 4-(4-Aminophenyl)thiomorpholine 1-oxide | ias.ac.in (analogous) |

| This compound | ≥2 eq. m-CPBA, THF, 35°C | 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide | ias.ac.in (analogous) |

| 1-Bromo-2-nitrobenzene derivative with thiomorpholine | Not specified | 4-(2-Aminophenyl)thiomorpholine 1,1-dioxide | acs.org |

| N-protected thiomorpholine | Potassium permanganate | N-protected thiomorpholine-1,1-dioxide | researchgate.net |

Note: The conditions and products are based on general oxidation methods for sulfides and analogous thiomorpholine-containing compounds.

Cyclization Reactions Involving this compound in Heterocyclic Systems

While this compound is a valuable building block, its participation in common cyclization reactions to form fused heterocyclic systems like quinoxalines and benzimidazoles is not straightforward. The classical syntheses of these heterocycles typically require ortho-disubstituted benzene (B151609) precursors, such as o-phenylenediamines. nih.govnih.gov For instance, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Similarly, benzimidazoles are commonly formed by the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid. nih.gov Since this compound lacks the requisite ortho-diamine functionality, it does not directly undergo these specific cyclization reactions.

However, this compound can be incorporated into heterocyclic systems through multi-component reactions or by reacting with substrates that provide the necessary atoms to complete the ring. For example, it can participate as the amine component in three-component reactions that lead to the formation of a new aromatic ring, such as in the synthesis of meta-hetarylanilines from 1,3-diketones and acetone. nih.gov In this type of reaction, the aniline, acetone, and the diketone assemble to form a new substituted aniline.

Another potential route for incorporating the this compound moiety into a heterocyclic framework is through reactions with bifunctional reagents like alkynyl aldehydes, which can lead to the formation of various N-heterocycles. These reactions, however, build the heterocyclic ring onto the amine rather than through a cyclization involving the aniline's phenyl ring.

Table 5: Potential Cyclization Strategies Involving Anilines

| Reaction Type | Reactants | Product Type | Reference |

| Three-component benzannulation | 1,3-Diketone, Acetone, Aniline | meta-Substituted aniline | nih.gov |

| Cyclocondensation | (2-Aminophenyl)chalcones, 1,3-Diketones | 4-Styrylquinolines | |

| Cyclization with alkynyl aldehydes | Alkynyl aldehyde, Amine | Various N-heterocycles |

Note: This table outlines general cyclization strategies where anilines can be used as components for forming new heterocyclic rings, which could potentially be adapted for this compound.

Medicinal Chemistry and Pharmacological Relevance

4-Thiomorpholinoaniline as a Core Scaffold in Drug Discovery

This compound serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus forming the basis for the development of various therapeutic agents. It is typically synthesized from its precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), through the reduction of the nitro group. mdpi.com This resulting aniline (B41778) is then readily available for further chemical modifications, such as amide-coupling reactions, to generate extensive libraries of derivative compounds. mdpi.com

The inclusion of the thiomorpholine (B91149) ring is a key feature. Compared to its more common oxygen-containing analog, morpholine (B109124), the sulfur atom in thiomorpholine increases the molecule's lipophilicity. mdpi.com This property can enhance a drug's ability to cross cell membranes and interact with target proteins. Furthermore, the sulfur atom provides a "metabolically soft spot," meaning it can be easily oxidized in the body to its corresponding sulfoxide (B87167) and sulfone forms, which can influence the compound's metabolic profile. mdpi.com

Due to this versatility, the this compound scaffold has been integral in the development of a wide array of potential drugs, including:

Kinase inhibitors nih.gov

Antimicrobial agents

Antifungal agents

Antimycobacterial agents

Reverse transcriptase inhibitors

Antidiabetic agents

Antimigraine drugs

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying different parts of the molecule—namely the thiomorpholine ring and the aniline moiety—to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Modifications to the thiomorpholine ring itself can have a significant impact on the pharmacological profile of the resulting derivatives. One common modification is the oxidation of the sulfur atom to form a thiomorpholine-S-oxide or a thiomorpholine-1,1-dioxide. These changes alter the polarity, solubility, and hydrogen-bonding capabilities of the molecule.

For instance, in a study on novel 1,4-disubstituted 1,2,3-triazoles derived from thiomorpholine, both the original thiomorpholine and its oxidized 1,1-dioxide form were used to generate different series of compounds. The subsequent evaluation of their antimicrobial activity revealed that derivatives from both series exhibited potent effects, indicating that the oxidation state of the sulfur atom can modulate the biological activity against different microbial strains. For example, compounds from both the non-oxidized and the dioxide series showed excellent antibacterial activity against Staphylococcus epidermidis and Pseudomonas aeruginosa.

The aniline moiety of the this compound scaffold is a primary site for chemical modification to explore SAR. The amino group allows for the attachment of various other chemical groups, which can interact with biological targets. A prominent area of research involves incorporating this scaffold into larger molecules, such as 4-anilinoquinazolines and 4-anilinoquinolines, which are known classes of kinase inhibitors used in cancer therapy. nih.govmdpi.com

In these larger constructs, the substituted aniline portion (derived from a scaffold like this compound) plays a crucial role in binding to the active site of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com SAR studies have shown that the type and position of substituents on the aniline ring are critical for inhibitory activity. mdpi.com

Key findings from SAR studies on related anilino-based kinase inhibitors include:

Small Hydrophobic Groups: The addition of small, hydrophobic substituents like chlorine (-Cl) or methyl groups (-CH₃) to the aniline ring, particularly at the meta and para positions, often leads to enhanced inhibitory activity against kinases such as EGFR and VEGFR2. mdpi.com

Linker Chains: The length and nature of a linker chain attaching other chemical moieties to the aniline ring can significantly affect potency. For dual EGFR/HER2 inhibitors, an optimal carbon chain length of four was identified in one study.

Urea (B33335)/Thiourea (B124793) Motifs: Replacing simple substituents with larger groups like phenyl urea has been shown to increase inhibitory activity toward both EGFR and VEGFR2. mdpi.com Generally, urea linkers have been found to be more favorable for activity than thiourea linkers in certain series of 4-arylamino-quinazoline derivatives.

Biological Activities of this compound and its Derivatives

The versatile this compound scaffold has been incorporated into compounds exhibiting a broad spectrum of biological activities, with significant research focused on their antimicrobial and anticancer properties.

Derivatives of thiomorpholine have been investigated for their potential as antimicrobial agents. Studies have demonstrated that compounds containing the thiomorpholine ring exhibit activity against a range of pathogens, including both bacteria and fungi.

In one study, a series of novel thiomorpholine-derived 1,2,3-triazoles were synthesized and screened for their antimicrobial effects. Several of these compounds displayed excellent antibacterial activity, in some cases comparable to standard drugs like penicillin and streptomycin. The table below summarizes the activity of selected compounds against various bacterial strains.

| Compound | Target Microorganism | Activity Level |

| 4a, 5a | Pseudomonas aeruginosa | Excellent |

| 4b, 5a | Staphylococcus aureus | Excellent |

| 4a, 4b | Klebsiella pneumoniae | Excellent |

| 5b, 5e | Bacillus subtilis | Excellent |

| 4a, 4b, 4c | Staphylococcus epidermidis | Excellent |

| 4c, 4e, 4f | Fungal Strains | Moderate |

Data sourced from a study on thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles.

The this compound scaffold is a key component in the design of numerous anticancer agents, particularly kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. mdpi.com Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Compounds incorporating the 4-anilino structural motif are central to many EGFR and HER2 kinase inhibitors, such as gefitinib (B1684475) and lapatinib. mdpi.com The this compound structure provides the necessary "anilino" portion for these types of inhibitors. Research on 2-morpholino-4-anilinoquinoline derivatives (a closely related scaffold) has demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov

In a study evaluating novel 2-morpholino-4-anilinoquinoline derivatives, several compounds showed significant anticancer activity against the HepG2 human liver cancer cell line. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

| Compound | Aniline Moiety Substitution | IC₅₀ (μM) against HepG2 Cells |

| 3c | 4-chloro aniline | 11.42 |

| 3d | 4-bromo aniline | 8.50 |

| 3e | 4-iodo aniline | 12.76 |

Data from a study on 2-morpholino-4-anilinoquinoline derivatives. nih.gov

These findings underscore the importance of the substituted aniline scaffold in achieving potent anticancer effects and highlight the therapeutic potential of derivatives built from the this compound core.

Antidiabetic Applications

Derivatives of this compound have been investigated for their potential in the management of diabetes. One key area of focus is the development of dipeptidyl peptidase-IV (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. By inhibiting DPP-4, these compounds can enhance the activity of incretins, leading to improved glycemic control. Research has explored the synthesis of thiomorpholine-bearing compounds as DPP-4 inhibitors, with some demonstrating promising in vitro inhibitory activity.

Antimigraine Drug Development

The this compound scaffold has also been utilized as a precursor in the development of drugs for the treatment of migraines. The structural framework of this compound is amenable to modifications that can lead to the synthesis of molecules with affinity for serotonin (B10506) receptors, which are key targets in antimigraine therapy.

Kinase Inhibitor Research

In the realm of oncology, this compound serves as a foundational structure for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. The aniline portion of this compound is a key feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding site of the target kinase.

Derivatives of 4-anilinopyrimidines have been synthesized and evaluated as c-Jun N-terminal kinase (JNK) inhibitors, with some compounds exhibiting potent enzymatic and cellular activity. Furthermore, 4-anilino-7-thienyl-3-quinolinecarbonitriles have shown potent inhibition of Src kinase activity. The structure-activity relationship (SAR) studies of these and other related aniline-containing kinase inhibitors provide valuable insights for the design of more effective and selective anticancer agents.

Reverse Transcriptase Inhibitor Studies

The versatility of the this compound scaffold extends to the development of antiviral agents, specifically reverse transcriptase inhibitors. Reverse transcriptase is a vital enzyme for the replication of retroviruses like HIV. By inhibiting this enzyme, the viral life cycle can be disrupted. Research in this area has led to the synthesis and evaluation of various compounds, including dipyridodiazepinone derivatives, for their anti-HIV-1 reverse transcriptase activity. Additionally, novel 4-arylaminoquinoline-3-carbonitriles have been investigated as inhibitors of HIV-1 reverse transcriptase, with some derivatives showing significant in vitro inhibitory activity and low cytotoxicity.

Hypolipidemic and Antioxidant Activities of Thiomorpholine Derivatives

Thiomorpholine derivatives, in a broader context, have demonstrated significant potential as both hypolipidemic and antioxidant agents. Studies have shown that certain synthesized thiomorpholine derivatives can effectively inhibit lipid peroxidation and exhibit hypocholesterolemic and hypolipidemic effects.

In preclinical models using Triton WR-1339-induced hyperlipidemic rats, a particularly active thiomorpholine derivative demonstrated a substantial reduction in triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels. These compounds may exert their effects by acting as squalene (B77637) synthase inhibitors. The antioxidant properties are often attributed to the ability of the thiomorpholine moiety to scavenge free radicals, with some derivatives showing antioxidant capacity several times higher than the established antioxidant, trolox.

Below is a table summarizing the effects of a lead thiomorpholine derivative on plasma lipid levels in a preclinical model:

| Lipid Parameter | Percentage Decrease |

| Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats.

Enzyme and Receptor Interaction Studies

The pharmacological effects of this compound derivatives are intrinsically linked to their interactions with specific enzymes and receptors. For instance, in the context of kinase inhibition, molecular modeling studies have been instrumental in understanding the binding modes of 4-anilinopyrimidine derivatives within the active site of JNK1. These studies help in elucidating the structural factors that contribute to high affinity and selectivity.

Similarly, for DPP-4 inhibitors, understanding the interactions within the enzyme's active site is crucial for designing potent and selective compounds. The ability of the 4-phenylthiomorpholine (B11721209) group to participate in weak interactions, such as C–H···O hydrogen bonds, may have implications for its binding to target proteins.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Structural Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like 4-Thiomorpholinoaniline. researchgate.net These calculations provide optimized geometries by finding the lowest energy conformation of the molecule.

For the related precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations have been performed to determine its energy-minimized structure. mdpi.com Such studies typically employ methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to solve the Schrödinger equation, yielding precise information on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The theoretical results for the precursor show that in its isolated, gas-phase state, the 4-nitrophenyl group prefers a quasi-equatorial position on the thiomorpholine (B91149) ring. mdpi.com This contrasts with its quasi-axial position in the solid crystal state, highlighting the influence of intermolecular packing forces. mdpi.com

These computational approaches confirm that the thiomorpholine ring adopts a stable chair conformation. mdpi.com The insights gained from the precursor are directly applicable to this compound, providing a foundational understanding of its molecular geometry. mdpi.comresearchgate.net

| Parameter | Description | Typical Calculated Values (from precursor) |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-S, C-N, C-C (aromatic), N-H |

| Bond Angles | The angle formed between three connected atoms. | C-S-C, C-N-C, Angles within the aniline (B41778) ring |

| Dihedral Angles | The angle between two intersecting planes, defining the twist around a bond. | Defines the chair conformation of the thiomorpholine ring and its orientation relative to the aniline ring. |

| Molecular Orbitals | The distribution of electrons in the molecule. | HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate electronic reactivity. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, which serves as a building block in medicinal chemistry, docking studies are crucial for identifying potential biological targets and understanding its mechanism of action. mdpi.comresearchgate.net Derivatives of 4-anilinoquinazoline, which share the anilino substructure, have been successfully studied using docking against targets like DNA gyrase and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govnih.gov These simulations can reveal key interactions, such as:

Hydrogen bonds: Formed between the amine group of the aniline moiety and polar residues in the protein's active site.

Hydrophobic interactions: Occurring between the aromatic ring and nonpolar residues.

Pi-stacking: Interactions between the phenyl ring and aromatic residues like tyrosine or phenylalanine.

To assess the stability of the docked complex, Molecular Dynamics (MD) simulations are often performed. researchgate.netmdpi.com MD simulations model the movement of atoms over time, providing insights into the flexibility of the ligand-protein complex and confirming whether the key interactions observed in docking are maintained. mdpi.comnih.gov

Conformational Analysis and Energetic Landscapes

Conformational analysis of this compound focuses primarily on the geometry of the six-membered thiomorpholine ring. Like cyclohexane, this ring predominantly exists in a low-energy chair conformation to minimize steric and torsional strain. mdpi.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

DFT calculations on the precursor molecule, 4-(4-nitrophenyl)thiomorpholine, have shown that the energy-minimized structure in a vacuum (representing an isolated molecule) has the phenyl group in a quasi-equatorial position. mdpi.com However, X-ray crystallography revealed that in the solid state, it adopts a quasi-axial position. mdpi.comresearchgate.net This discrepancy is attributed to the influence of intermolecular forces and crystal packing effects, which can stabilize a conformation that would otherwise be slightly higher in energy. mdpi.com The energy difference between these conformers is typically small, allowing for such flexibility. The energetic landscape maps the relative energies of different conformations, with the chair forms representing the global energy minima.

Prediction of Spectroscopic Parameters (e.g., NMR, FTIR)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Using DFT methods, it is possible to compute the vibrational frequencies corresponding to infrared (FTIR) and Raman spectra, as well as the nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

The calculated vibrational frequencies for this compound can be correlated with specific molecular motions, such as N-H stretching of the amine group, C-H stretching of the aromatic ring, and C-N and C-S bond vibrations. nih.gov These theoretical predictions, when compared with experimental spectra, serve as a robust method for structural confirmation. researchgate.netnih.gov Similarly, calculating the magnetic shielding tensors for each nucleus allows for the prediction of ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. nih.gov Good agreement between the computed and experimental spectroscopic data validates the optimized molecular geometry obtained from the calculations. researchgate.netnih.gov

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| FTIR / Raman | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (N-H, C=C aromatic, C-N, C-S) and confirmation of molecular backbone structure. |

| ¹H NMR | Chemical Shifts (ppm) | Information on the electronic environment of hydrogen atoms in the aniline and thiomorpholine rings. |

| ¹³C NMR | Chemical Shifts (ppm) | Information on the carbon skeleton of the molecule. |

In Silico Screening and Drug Design Methodologies

The this compound scaffold is a valuable starting point for in silico drug design. nih.gov Virtual screening is a key methodology where large digital libraries of compounds, often derivatives of a core structure like this compound, are computationally docked against a validated biological target. researchgate.net This process rapidly identifies "hit" compounds that have a high predicted binding affinity, which can then be synthesized and tested experimentally. nih.gov

Following initial screening, computational tools are used for lead optimization. This involves modifying the hit compounds to improve their potency and drug-like properties. An essential part of this stage is the in silico prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govdovepress.com Predicting factors like oral bioavailability, blood-brain barrier permeability, and potential toxicity early in the design process helps to minimize late-stage failures in drug development. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis was performed on the precursor, 4-(4-nitrophenyl)thiomorpholine, providing valuable insights into the packing forces that would also be relevant for this compound. mdpi.comresearchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating significant interactions like hydrogen bonds. nih.govnih.gov For the precursor, these maps revealed the presence of weak C-H···O hydrogen bonds that contribute to the formation of dimers in the crystal structure. mdpi.com

A 2D fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides a quantitative breakdown of their relative contributions to the crystal packing. nih.govresearchgate.net By analyzing the percentage of the surface corresponding to different types of atomic contacts (e.g., H···H, C···H, O···H), researchers can determine the dominant forces governing the molecular assembly in the solid state. mdpi.comresearchgate.net

| Interaction Type | Description | % Contribution (in precursor) |

| H···H | Interactions between hydrogen atoms; typically the largest contributor. | Represents a significant portion of the surface, indicating the importance of van der Waals forces. |

| C···H / H···C | Interactions between carbon and hydrogen atoms. | Contributes to the overall packing efficiency. |

| O···H / H···O | Corresponds to hydrogen bonding and other close contacts involving oxygen. | Highlights key directional interactions that stabilize the crystal structure. |

| S···H / H···S | Interactions involving the sulfur atom of the thiomorpholine ring. | Indicates the role of the sulfur atom in crystal packing. |

Applications in Materials Science

Role in Organic Light-Emitting Diodes (OLEDs)

An extensive review of scientific literature and patent databases does not reveal specific applications or studies of 4-Thiomorpholinoaniline in the context of Organic Light-Emitting Diodes (OLEDs). The core components of OLEDs, such as hole transport layers, emissive layers, and electron transport layers, rely on organic molecules with specific electronic and photophysical properties. At present, there is no available research detailing the synthesis, integration, or performance of this compound or its direct derivatives within OLED device architectures.

Integration into Carbon Nanodots for Optical Property Tuning

There is currently no published research that specifically describes the use of this compound for the surface functionalization or integration into carbon nanodots. The tuning of optical properties in carbon dots is an active area of research, often involving surface passivation or doping with various organic molecules to modify their fluorescence quantum yield, emission wavelengths, and other photoluminescent characteristics. However, the role of this compound in this specific application has not been documented in the available scientific literature.

Development of Advanced Polymers and Coatings

This compound has been identified as a functional monomer in the development of specialized polymers and coatings. Its primary utility in this area stems from its ability to undergo polymerization, contributing to the formation of a polymer backbone.

A key documented application is its use as a photopolymerizable monomer. In this role, it can be incorporated into a photopolymerizable composition that includes a binder, an ethylenically unsaturated monomer, and a polymerization initiator. When exposed to actinic light, the composition polymerizes to form a solid, durable coating. A US patent details a process where this compound is listed among other aniline (B41778) derivatives as a monomer suitable for creating a photopolymerizable stratum used in printing plates and other photoresist applications. google.com The presence of the aniline and thiomorpholine (B91149) groups can impart specific properties to the resulting polymer, such as adhesion and chemical resistance.

Table 1: Role of this compound in Photopolymerizable Compositions

| Component | Function |

|---|---|

| This compound | Photopolymerizable Monomer |

| Polymer Binder | Provides structural integrity to the coating |

| Polymerization Initiator | Initiates the polymerization reaction upon light exposure |

Functional Materials Design and Engineering

The principal application of this compound in materials science is its role as a versatile chemical precursor or building block in the design and engineering of more complex functional molecules. researchgate.netmdpi.com While not always a component of the final material in a bulk sense, its structure is a key starting point for synthesizing target molecules with specific properties, particularly in medicinal chemistry, which overlaps with the design of biologically functional materials. mdpi.com

Its precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), is reduced to form this compound, which then serves as a crucial intermediate. researchgate.netmdpi.com The primary amino group on the aniline ring is a reactive site, readily participating in reactions like amide-coupling to build larger, more complex molecular architectures. researchgate.netmdpi.com This synthetic utility allows for its incorporation into a wide range of molecules designed for specific functions, such as kinase inhibitors and antimycobacterial agents. mdpi.com

The thiomorpholine group itself imparts distinct properties, including increased lipophilicity compared to its morpholine (B109124) analog, which can be a critical design parameter in the engineering of molecules intended to interact with biological systems. mdpi.com Therefore, the "engineering" aspect lies in the strategic use of this compound as a foundational component to achieve a desired molecular function in the final product.

Table 2: Synthetic Utility of this compound

| Feature | Role in Molecular Design | Resulting Function (Examples) |

|---|---|---|

| Aniline Amino Group | Serves as a key reactive site for amide coupling and other bond-forming reactions. | Synthesis of kinase inhibitors, antimigraine drugs, and antimycobacterial agents. mdpi.com |

| Thiomorpholine Ring | Increases lipophilicity and can act as a metabolically soft spot. mdpi.com | Modifies the pharmacokinetic properties of the final functional molecule. |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Thiomorpholinoaniline, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the aniline (B41778) ring would exhibit characteristic chemical shifts and coupling patterns. The protons ortho to the amino group and those meta to it would appear as distinct signals, likely in the range of 6.5-7.5 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment. The protons of the thiomorpholine (B91149) ring would be observed in the aliphatic region of the spectrum, typically between 2.5 and 4.0 ppm. The protons on the carbons adjacent to the sulfur atom would have a different chemical shift compared to those adjacent to the nitrogen atom due to the differing electronic environments.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the aniline ring would resonate in the downfield region, generally between 110 and 150 ppm. The carbon atom attached to the amino group and the carbon atom attached to the thiomorpholine nitrogen would have distinct chemical shifts. The aliphatic carbons of the thiomorpholine ring would appear in the upfield region of the spectrum. The chemical shifts of these carbons would also be influenced by the neighboring heteroatoms.

A detailed analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom within the this compound molecule, confirming its proposed structure.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (ortho to NH₂) | 6.6 - 6.8 | Doublet | ~8-9 |

| Aromatic H (meta to NH₂) | 6.9 - 7.2 | Doublet | ~8-9 |

| Thiomorpholine H (adjacent to N) | 3.2 - 3.5 | Triplet | ~5-6 |

| Thiomorpholine H (adjacent to S) | 2.7 - 3.0 | Triplet | ~5-6 |

| Amino H (NH₂) | 3.5 - 4.5 | Broad Singlet | - |

| Carbon | Typical Chemical Shift (ppm) |

| Aromatic C (ipso-NH₂) | 140 - 145 |

| Aromatic C (ortho to NH₂) | 115 - 120 |

| Aromatic C (meta to NH₂) | 128 - 132 |

| Aromatic C (ipso-Thiomorpholine) | 145 - 150 |

| Thiomorpholine C (adjacent to N) | 50 - 55 |

| Thiomorpholine C (adjacent to S) | 25 - 30 |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Thiomorpholine Ring Conformation | Chair |

| Key Intermolecular Interactions | N-H···N or N-H···S Hydrogen Bonds |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₄N₂S), the calculated exact mass is 194.0878 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. In the case of this compound, this could lead to the loss of a hydrogen atom or the fragmentation of the thiomorpholine ring.

Another likely fragmentation would involve the cleavage of the bond between the aniline ring and the thiomorpholine nitrogen, leading to the formation of an anilino radical and a thiomorpholinium cation, or vice versa. The fragmentation pattern would provide a unique fingerprint for the molecule, confirming its identity and providing further structural information.

| Ion | m/z | Description |

| [M]⁺ | 194 | Molecular Ion |

| [M-H]⁺ | 193 | Loss of a hydrogen atom |

| [C₄H₈NS]⁺ | 102 | Thiomorpholinium cation |

| [C₆H₆N]⁺ | 92 | Anilino cation |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amino group on the aniline ring would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic thiomorpholine ring would appear just below 3000 cm⁻¹.

The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1350 cm⁻¹ region. The C-S stretching vibration of the thiomorpholine ring is expected to be weaker and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The out-of-plane bending vibrations of the C-H bonds on the substituted benzene (B151609) ring would give rise to characteristic bands in the 800-900 cm⁻¹ region, indicative of a 1,4-disubstituted pattern.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bend | 800 - 900 |

| C-S | Stretch | 600 - 800 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of an aniline derivative. Aniline itself exhibits two main absorption bands: a strong primary band (π → π* transition) around 230 nm and a weaker secondary band (n → π* transition) around 280 nm.

The presence of the thiomorpholino substituent at the para position of the aniline ring would likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the electron-donating nature of the nitrogen atom of the thiomorpholine ring, which extends the conjugation of the π-electron system of the benzene ring. The exact position of the absorption maxima (λmax) would provide valuable information about the electronic structure of the molecule.

| Transition | Typical λmax (nm) | Description |

| π → π | ~240 - 260 | High-energy transition in the aromatic ring |

| n → π | ~290 - 310 | Lower-energy transition involving non-bonding electrons |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Gas chromatography (GC) is a particularly useful technique for the analysis of volatile and thermally stable compounds like this compound.

For the purity assessment of a this compound sample, a GC analysis would be performed using a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase. The compound would be vaporized and carried through the column by an inert gas, and its retention time—the time it takes to travel through the column—would be a characteristic property. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity. Impurities would appear as additional peaks at different retention times.

The use of a detector such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS) would allow for the quantification of the compound and the identification of any impurities. The development of a validated GC method is crucial for quality control in the synthesis and application of this compound.

| Parameter | Typical Condition |

| Column Type | Capillary, e.g., DB-5 or HP-5 |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Thiomorpholinoaniline

This compound is primarily recognized as a crucial synthetic intermediate or building block in drug discovery. It is typically synthesized via the reduction of its precursor, 4-(4-nitrophenyl)thiomorpholine (B1608610), which is readily prepared through nucleophilic aromatic substitution. The research landscape of this compound is dominated by its application in medicinal chemistry, where the thiomorpholine (B91149) moiety offers distinct advantages over its oxygen analogue, morpholine (B109124).

Key findings from various studies highlight that the sulfur atom in the thiomorpholine ring increases the lipophilicity of derivative compounds, a critical parameter for modulating pharmacokinetic properties. This sulfur atom also serves as a "metabolically soft spot," being susceptible to oxidation to form corresponding sulfoxides and sulfones, which can influence the metabolic profile of a drug candidate.

The true value of this compound lies in the vast chemical space that can be explored by modifying its aniline (B41778) functional group. Through reactions like amide-coupling, researchers have successfully synthesized extensive libraries of derivatives. These derivatives have shown promise across a wide spectrum of therapeutic areas, including the development of kinase inhibitors, reverse transcriptase inhibitors, and agents with antibiotic, antifungal, and antimycobacterial properties. The thiomorpholine scaffold is an integral part of numerous bioactive molecules and has demonstrated the ability to contribute to selective enzyme inhibition.

| Research Area | Key Findings | References |

|---|---|---|

| Synthetic Utility | Serves as a key building block, typically prepared from 4-(4-nitrophenyl)thiomorpholine. Its reactive aniline group allows for extensive derivatization. | |

| Medicinal Chemistry Role | Used to develop a wide range of therapeutic agents, including kinase inhibitors, antimicrobials, and antidiabetic compounds. | |

| Physicochemical Influence | The thiomorpholine ring increases lipophilicity and introduces a site for metabolic oxidation (sulfoxidation), influencing the pharmacokinetic profile of derivatives. | |

| Bioactivity of Derivatives | Derivatives have shown potent activity as hypolipidemic and antioxidant agents, as well as potential inhibitors of enzymes like squalene (B77637) synthase. |

Unaddressed Research Questions and Emerging Areas

Despite the progress made, several areas concerning this compound remain underexplored. A primary unaddressed question is the full scope of its derivatives' structure-activity relationships (SAR). While many derivatives have been synthesized, comprehensive SAR studies that systematically correlate structural modifications with biological activity are often limited to specific therapeutic targets like PI3K kinase. A broader investigation could unlock new therapeutic applications.

Another emerging area is the exploration of the thiomorpholine ring's bioisosteric replacement potential beyond a simple morpholine analogue. Research could focus on how the unique conformational properties conferred by the sulfur atom impact target binding and selectivity compared to other saturated heterocycles.

Future research could also pivot towards novel chemical transformations. For instance, the oxidation of the sulfur atom to sulfoxides and sulfones is a known metabolic pathway, but it can also be a deliberate synthetic strategy to fine-tune solubility and hydrogen-bonding capabilities. A systematic exploration of these oxidized derivatives as primary drug candidates, rather than just metabolites, is a promising avenue. Furthermore, the development of stimuli-responsive polymers incorporating thiomorpholine oxide units suggests a potential, yet unexplored, application in materials science and drug delivery systems for aniline-derived scaffolds.

Finally, the application of computational and in silico methods to predict the pharmacokinetic and toxicological profiles of novel this compound derivatives could accelerate the drug discovery process and help prioritize synthetic efforts.

Potential for Translational Research and Industrial Applications

The primary potential for translational research lies in advancing the numerous promising derivatives of this compound from preclinical studies to clinical trials. Its role as a scaffold in compounds targeting critical enzymes like kinases and reverse transcriptase positions it firmly within the drug development pipeline for oncology, infectious diseases, and other areas of unmet medical need. For example, derivatives have shown potent antitubercular activity, offering a potential starting point for developing new treatments for multidrug-resistant tuberculosis. Similarly, its use in generating hypolipidemic and antioxidant agents could be translated into therapies for cardiovascular and metabolic diseases.

From an industrial perspective, this compound is a valuable chemical intermediate. Its synthesis from commercially available precursors is well-established, making it a cost-effective starting material for the large-scale production of active pharmaceutical ingredients (APIs). The adaptability of its synthesis for combinatorial chemistry further enhances its industrial value, allowing for the rapid generation of compound libraries for high-throughput screening. As manufacturing technologies advance, more efficient and sustainable synthetic routes, potentially involving continuous flow processes, could further solidify the industrial importance of this compound and its precursors.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Thiomorpholinoaniline, and how can researchers optimize yield and purity?

- Methodology : Common synthetic pathways involve coupling thiomorpholine with substituted aniline derivatives under controlled conditions (e.g., nucleophilic substitution or catalytic cross-coupling). Purification typically employs column chromatography or recrystallization. Yield optimization requires adjusting stoichiometry, temperature, and solvent polarity. Purity is verified via HPLC or GC-MS, with structural confirmation using H/C NMR and FT-IR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address ambiguities?

- Methodology : Key techniques include:

- NMR : Identify proton environments (e.g., aromatic vs. thiomorpholine protons) and confirm bond formation. Overlapping peaks may require 2D NMR (e.g., COSY, HSQC) for resolution .

- FT-IR : Validate sulfur-containing functional groups (C-S stretch ~600–700 cm) and amine N-H stretches (~3300 cm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns. Discrepancies between theoretical and observed masses warrant re-evaluation of synthesis or ionization conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for ≥15 minutes. Avoid inhalation; employ solvent traps during vacuum operations. Dispose of waste via certified hazardous waste channels. Note that acute toxicity data may be incomplete, necessitating conservative risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Cross-reference datasets from multiple sources and validate instrumentation calibration. For example, divergent NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl) or tautomeric equilibria. Computational tools (e.g., DFT calculations) can model expected spectra for comparison. Document uncertainties in supplementary materials .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

- Methodology : Use kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., S) to trace sulfur participation. Intermediate trapping (e.g., low-temperature NMR) and DFT simulations can identify transition states. Compare results with analogous morpholine derivatives to isolate sulfur’s electronic effects .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using controlled environments (e.g., pH 1–13 buffers, 25–80°C). Monitor degradation via HPLC at timed intervals. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the thiomorpholine ring). Statistical tools (e.g., Arrhenius plots) predict shelf-life .

Q. What ethical and methodological considerations apply when incorporating this compound into biomedical studies?

- Methodology : Preclinical toxicity screening (e.g., Ames test for mutagenicity) is mandatory before in vivo trials. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Document compliance with institutional review boards (IRBs) and validate biological activity via dose-response assays (e.g., IC determinations) .

Data Analysis and Reporting

Q. How can researchers address inconsistencies between experimental and theoretical yields in this compound synthesis?

- Methodology : Systematically evaluate each synthetic step:

- Reagent Purity : Confirm via certificates of analysis (CoA).

- Side Reactions : Use TLC/MS to detect byproducts.

- Workup Efficiency : Quantify losses during extraction/filtration via mass balance calculations. Report yield as "isolated yield" with procedural details (e.g., drying time, solvent volumes) .

Q. What frameworks guide the formulation of rigorous research questions for novel applications of this compound?

- Methodology : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for biomedical studies or FINER criteria for feasibility. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.